Cas no 68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-)
68869-43-2 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
Numero CAS:68869-43-2
MF:C21H17N3OS
MW:359.444183111191
CID:972347
PubChem ID:1256243
Update Time:2025-04-19
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
- 4H-1,2,4-triazole-3-thiol, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-4-phenyl-
- 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Biphenoxymethyl)-1-phenyl-1H-1,2,4-triazole-2-thiol
- SR-01000531685
- 5-((Biphenyl-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-({[1,1'-BIPHENYL]-4-YLOXY}METHYL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 68869-43-2
- 4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
- Oprea1_226664
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(((1,1'-biphenyl)-4-yloxy)methyl)-4-phenyl-
- 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- YMTCAUNMUYRNKD-UHFFFAOYSA-N
- 3H-1,2,4-Triazole-3-thione, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-2,4-dihydro-4-phenyl-
- SR-01000531685-1
- DTXSID40988570
- 5-[([1,1'-Biphenyl]-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol #
- AKOS001742166
- 4H-1,2,4-Triazole-3-thiol, 5-(4-biphenyloxy)-4-phenyl-
- 5-[(biphenyl-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- STK663608
-
- Inchi: 1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
- Chiave InChI: YMTCAUNMUYRNKD-UHFFFAOYSA-N
- Sorrisi: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 359.10941
- Massa monoisotopica: 359.109233
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 503
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69
- XLogP3: 4.9
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 520.1°C at 760 mmHg
- Punto di infiammabilità: 268.3°C
- Indice di rifrazione: 1.661
- PSA: 36.86
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti